N-(Piperidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride
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Overview
Description
N-(Piperidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a trifluoromethoxy group, and a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Formation of the Benzamide Moiety: The benzamide moiety is formed through an amide coupling reaction between a benzoyl chloride derivative and the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
N-(Piperidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-3-yl)-3-(methoxy)benzamide
- N-(Piperidin-3-yl)-3-(fluoromethoxy)benzamide
- N-(Piperidin-3-yl)-3-(chloromethoxy)benzamide
Uniqueness
N-(Piperidin-3-yl)-3-(trifluoromethoxy)benzamide hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-piperidin-3-yl-3-(trifluoromethoxy)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2.ClH/c14-13(15,16)20-11-5-1-3-9(7-11)12(19)18-10-4-2-6-17-8-10;/h1,3,5,7,10,17H,2,4,6,8H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXHIBHNIJCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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